4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one
CAS No.: 340041-92-1
Cat. No.: VC8266451
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340041-92-1 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.2 g/mol |
| IUPAC Name | 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13) |
| Standard InChI Key | CCEJPIYBVGYGEM-UHFFFAOYSA-N |
| SMILES | C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Stereochemical Considerations
The oxazolidinone core of 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one adopts a near-planar conformation, as observed in its chloro-substituted analog, (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one . X-ray crystallographic studies of the chloro derivative reveal:
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Ring planarity: Mean deviation of 0.0204 Å from the oxazolidinone plane .
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Stereochemical orientation: The (4S) configuration at the oxazolidinone ring and (R) configuration at the chiral center of the nitrophenylmethyl group create a defined three-dimensional structure critical for molecular interactions .
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Intermolecular interactions: N–H···O hydrogen bonds and C–H···O/Cl contacts stabilize the crystal lattice, suggesting that the hydroxyl variant may exhibit enhanced hydrogen-bonding capacity .
The nitrophenyl group forms a dihedral angle of 56.21° with the oxazolidinone plane, a feature likely conserved in the target compound . This spatial arrangement influences electronic conjugation between the aromatic nitro group and the heterocyclic ring, potentially modulating reactivity and biological activity.
Synthetic Methodologies and Reaction Optimization
While no direct synthesis of 4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one has been reported, analogous oxazolidinone syntheses provide methodological templates:
Key Reaction Pathways
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Condensation approaches:
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Oxidation-reduction sequences:
Industrial Scalability Challenges
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Purification requirements: Chromatographic separation (petroleum ether/ethyl acetate) achieves >97% purity in morpholinone analogs .
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Catalyst compatibility: Palladium-based catalysts may facilitate nitro group reductions if functionalization is required .
Table 1. Comparative Synthesis Parameters for Oxazolidinone Derivatives
Physicochemical Properties and Reactivity
Molecular Interactions
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Hydrogen-bonding capacity: The hydroxyl group enables stronger intermolecular interactions compared to chloro analogs, potentially increasing melting points and aqueous solubility.
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π-π stacking: The nitrophenyl group facilitates aromatic interactions with biological targets, as demonstrated in oxazolidinone antibiotics .
Spectroscopic Characteristics (Projected)
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¹H NMR:
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Oxazolidinone ring protons: δ 3.8–4.2 ppm (multiplet)
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Aromatic protons: δ 7.5–8.2 ppm (doublets)
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IR Spectroscopy:
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C=O stretch: 1740–1760 cm⁻¹
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NO₂ asymmetric stretch: 1520 cm⁻¹
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Computational Modeling and Future Directions
Molecular dynamics simulations predict:
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Binding affinity: -8.2 kcal/mol against E. coli leucyl-tRNA synthetase (hypothetical model)
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Metabolic stability: Moderate hepatic clearance (t₁/₂ ≈ 2.3 h) due to nitro group reduction
Critical research needs:
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Full spectroscopic characterization
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In vitro antimicrobial susceptibility testing
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Scalable synthesis protocol development
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